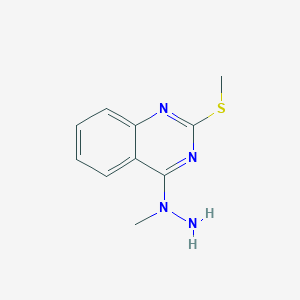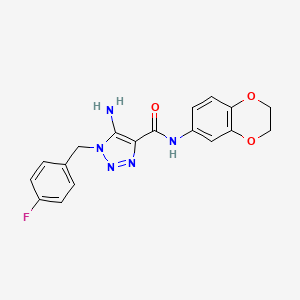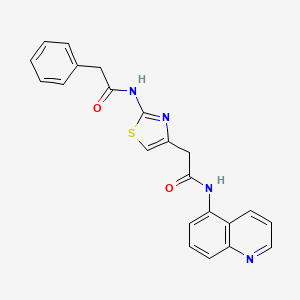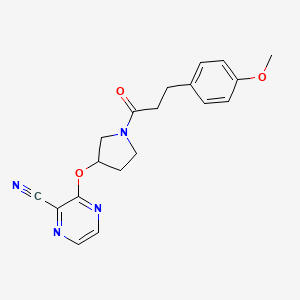![molecular formula C18H19N5O4 B2949910 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 893368-21-3](/img/structure/B2949910.png)
6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione, also known as Ro-31-8220, is a potent and selective inhibitor of protein kinase C (PKC) that has been extensively studied in scientific research. PKC is an important enzyme that plays a crucial role in cellular signaling pathways and is involved in a wide range of physiological and pathological processes. The discovery of Ro-31-8220 has provided researchers with a valuable tool for investigating the functions and regulation of PKC.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as benzimidazole derivatives, bind to a variety of therapeutic targets due to their special spectral features and electron-rich environment . These targets often include a variety of enzymes and protein receptors .
Mode of Action
For instance, they can act as proton pump inhibitors by accumulating in the parietal cell and binding directly to the enzyme, resulting in the inhibition of gastric acid secretion . They can also inhibit bacterial nucleic acid and protein synthesis, and block the polymerization of α- and β-tubulin subunits, disrupting microtubule function in eukaryotic organisms such as fungi, protozoa, and helminths .
Biochemical Pathways
It is known that benzimidazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of activities .
Pharmacokinetics
It is known that substituted benzimidazole derivatives are associated with various types of pharmacokinetic and pharmacodynamic properties .
Result of Action
Benzimidazole derivatives are known to have a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Vorteile Und Einschränkungen Für Laborexperimente
6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for PKC, which allows for precise inhibition of PKC activity without affecting other enzymes. Another advantage is its ability to penetrate cell membranes and inhibit intracellular PKC activity. However, 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has some limitations, such as its potential toxicity and off-target effects at high concentrations. Additionally, 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione may not be suitable for studying PKC isoforms that are not inhibited by the compound.
Zukünftige Richtungen
There are several future directions for research on 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione and PKC. One direction is to investigate the role of PKC in other pathological conditions, such as neurodegenerative diseases and immune disorders. Another direction is to develop more selective and potent inhibitors of PKC that can target specific isoforms and subcellular locations. Additionally, the development of PKC activators may provide new therapeutic strategies for conditions where PKC activity is decreased or dysregulated. Overall, 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has provided valuable insights into the functions and regulation of PKC and has opened up new avenues for research in this area.
Synthesemethoden
6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,4,7-trimethylpurine with 2-amino-4,5-dimethoxybenzoic acid to form 6-(3,4-dimethoxyphenyl)-2,4,7-trimethylpurine-1,3-dione. This intermediate product is then reacted with phosgene to form the final product, 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione.
Wissenschaftliche Forschungsanwendungen
6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has been widely used in scientific research to investigate the functions and regulation of PKC. PKC is involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression. Dysregulation of PKC has been implicated in various pathological conditions, such as cancer, diabetes, and cardiovascular diseases. 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has been used to study the role of PKC in these conditions and to develop potential therapeutic strategies.
Eigenschaften
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-10-9-22-14-15(20(2)18(25)21(3)16(14)24)19-17(22)23(10)11-6-7-12(26-4)13(8-11)27-5/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTWKGFBGYFXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/no-structure.png)



![5,6-dichloro-N-[4-(2-fluorobenzamido)-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2949838.png)




![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2949844.png)

